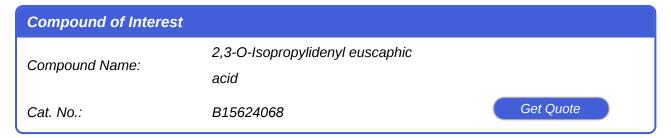


A Technical Guide to the Discovery, Isolation, and Biological Activities of Euscaphic Acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Euscaphic acid, a pentacyclic triterpenoid, has emerged as a promising natural compound with a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and hypoglycemic effects. This technical guide provides a comprehensive overview of the discovery and isolation of euscaphic acid from its natural sources. It details experimental protocols for extraction and purification and presents quantitative data on its yield from various plant species. Furthermore, this document elucidates the molecular mechanisms underlying its biological activities, with a focus on its modulation of key signaling pathways such as PI3K/AKT/mTOR and NF-kB. This guide is intended to be a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Euscaphic acid $(2\alpha,3\alpha,19\alpha$ -trihydroxyurs-12-en-28-oic acid) is a naturally occurring pentacyclic triterpenoid first isolated from Euscaphis japonica.[1] It has since been identified in a variety of other plant species, including those from the Rosaceae family.[1][2][3] The growing interest in euscaphic acid stems from its diverse and potent biological activities, which are currently being explored for their therapeutic potential. This guide provides an in-depth look at the scientific



journey of euscaphic acid, from its discovery in nature to the elucidation of its complex interactions within cellular signaling cascades.

Natural Sources and Quantitative Yield

Euscaphic acid has been isolated from various plant species. The concentration of euscaphic acid can vary significantly depending on the plant species, the part of the plant used, and the extraction method employed. The following table summarizes the known natural sources of euscaphic acid and includes available quantitative data on its yield.



Plant Species	Family	Plant Part	Extraction Method	Yield	Reference
Rosa laxa Retz.	Rosaceae	Fruits	Reflux with 65% ethanol	2.90 ± 0.08 mg/g	[4]
Chaenomelis Fructus	Rosaceae	Dried Fruit	95% Ethanol Extraction	72.8 mg from 2g of a specific fraction	[5]
Euscaphis japonica	Staphyleacea e	-	-	Not Specified	[1]
Rosa cymosa	Rosaceae	Root	Various column chromatograp hies	Not Specified	
Crataegus azarolus	Rosaceae	Leaves	-	Not Specified	
Rosa laevigata	Rosaceae	Leaves	-	Not Specified	[1]
Folium Eriobotryae (Loquat)	Rosaceae	Leaves	70% Ethanol Extract	Not Specified	
Rosa rugosa	Rosaceae	Roots	-	Not Specified	
Rosa woodsii	Rosaceae	-	-	Not Specified	[1]
Cotoneaster simonsii	Rosaceae	-	-	Not Specified	[1]
Strawberry Calyx (Fragaria ananassa)	Rosaceae	Calyx	-	Quantified by GC	[6]



Isolation and Purification: Experimental Protocols

The isolation and purification of euscaphic acid from natural sources typically involve a multistep process that includes extraction, fractionation, and chromatographic separation.

General Experimental Workflow

The following diagram illustrates a general workflow for the isolation and purification of euscaphic acid from plant material.



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A generalized workflow for the isolation and purification of euscaphic acid.

Detailed Extraction Protocol: Reflux Extraction

This protocol is based on the optimized method for extracting euscaphic acid from the fruits of Rosa laxa Retz.[4]

- Sample Preparation: Dry the plant material (e.g., fruits of Rosa laxa Retz.) and grind it into a fine powder.
- Extraction Solvent: Prepare a 65% aqueous ethanol solution.
- Reflux Setup: Place the powdered plant material in a round-bottom flask. Add the extraction solvent at a material-to-liquid ratio of 1:35 (g/mL).
- Extraction Process: Connect the flask to a reflux condenser and heat the mixture to the boiling point of the solvent. Maintain the reflux for 140 minutes.
- Filtration and Concentration: After extraction, allow the mixture to cool to room temperature. Filter the extract to remove the solid plant residue. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.



Purification Protocol: Column Chromatography

The following is a general procedure for the purification of euscaphic acid from a crude extract using silica gel column chromatography, based on a method used for Chaenomelis Fructus.[5]

- Sample Preparation: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).
- Column Packing: Prepare a silica gel column (e.g., 5.5 × 45 cm) using a slurry of silica gel in the initial mobile phase (e.g., a mixture of dichloromethane, acetone, and methanol).
- Loading: Load the dissolved extract onto the top of the silica gel column.
- Elution: Elute the column with a gradient of solvents, starting with a non-polar mixture and gradually increasing the polarity. For example, a gradient of dichloromethane-acetone-methanol (from 200:1:1 to 1:1:1) can be used.[5]
- Fraction Collection: Collect the eluate in fractions of a defined volume.
- Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing euscaphic acid.
- Further Purification: Combine the fractions containing euscaphic acid and concentrate them.
 If necessary, subject the combined fractions to further chromatographic steps, such as reversed-phase C18 chromatography or preparative High-Performance Liquid Chromatography (HPLC), to achieve high purity.[5] For instance, a subfraction can be chromatographed on a silica gel column using a dichloromethane and acetone gradient (from 30:1 to 6:1) to yield pure euscaphic acid.[5]

Biological Activities and Signaling Pathways

Euscaphic acid exhibits a range of biological activities by modulating key intracellular signaling pathways.

Anti-Cancer Activity: Inhibition of the PI3K/AKT/mTOR Pathway

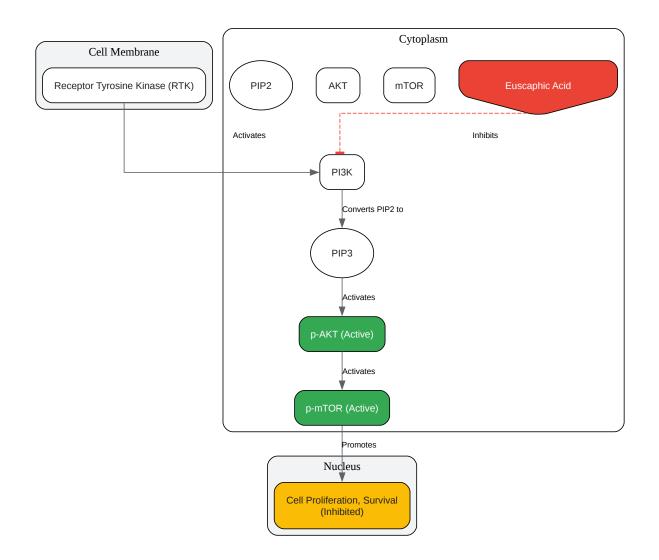


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Euscaphic acid has been shown to inhibit the proliferation of cancer cells and induce apoptosis by suppressing the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, survival, and proliferation, and its overactivation is a hallmark of many cancers. Euscaphic acid exerts its effect by inhibiting the expression of phosphatidylinositide 3-kinases (PI3K), which in turn prevents the phosphorylation and activation of protein kinase B (AKT) and the mammalian target of rapamycin (mTOR).





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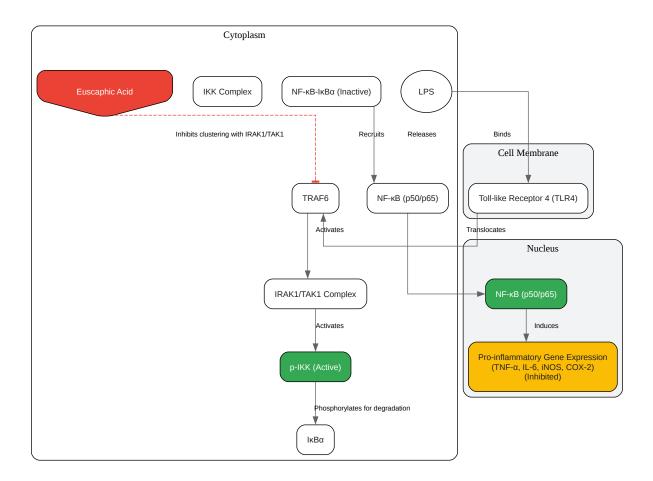
Euscaphic acid inhibits the PI3K/AKT/mTOR signaling pathway.



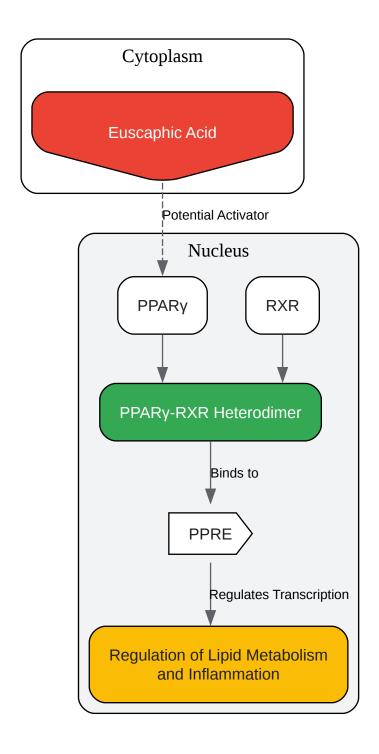
Anti-Inflammatory Activity: Modulation of the NF-κB Pathway

Euscaphic acid demonstrates significant anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. In response to inflammatory stimuli like lipopolysaccharide (LPS), euscaphic acid interferes with the upstream signaling cascade that leads to NF-κB activation. Specifically, it has been shown to prevent the clustering of TNF receptor-associated factor 6 (TRAF6) with interleukin receptor-associated kinase 1 (IRAK1) and transforming growth factor-β-activated kinase 1 (TAK1).[7] This blockade prevents the phosphorylation and activation of IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα).[7] As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of inflammatory genes such as TNF-α, IL-6, iNOS, and COX-2.[7]









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